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Compound of Interest

Compound Name: 2,5,6-Trichloropyrimidin-4-amine

Cat. No.: B1287775

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectral characterization of 2,5,6-Trichloropyrimidin-4-amine (CAS No.
28969-60-0). This document is intended to serve as a valuable resource for researchers and
professionals involved in drug discovery and development, offering detailed information for the
synthesis and analysis of this compound and its analogues.

Molecular Structure and Chemical Properties

2,5,6-Trichloropyrimidin-4-amine is a halogenated pyrimidine derivative. The pyrimidine core
is substituted with three chlorine atoms at positions 2, 5, and 6, and an amine group at position
4.

Molecular Structure:
Molecular Structure of 2,5,6-Trichloropyrimidin-4-amine

Chemical and Physical Properties:
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Property Value Source
CAS Number 28969-60-0 [1]
Molecular Formula C4H2ClIsNs [1]
Molecular Weight 198.44 g/mol [1]
Boiling Point 335.632 °C at 760 mmHg

Density 1.74 g/cm3

Canonical SMILES C1(=C(N=C(N=C1ChHCIHN)CI [1]

InChl=1S/C4H2CI3N3/c5-1-
InChl 2(6)9-4(7)10- [1]
3(1)8/h(H2,8,9,10)

Experimental Protocols
Synthesis of 2,5,6-Trichloropyrimidin-4-amine

A plausible synthetic route to 2,5,6-Trichloropyrimidin-4-amine involves the nucleophilic
aromatic substitution of a tetrachloropyrimidine precursor with ammonia. While a specific
protocol for the 4-amino isomer is not readily available in the literature, the following
generalized procedure is based on the known reactivity of related compounds, such as the
synthesis of 2-amino-4,5,6-trichloropyrimidines from 2,4,5,6-tetrachloropyrimidine.[2] The
regioselectivity of the amination is a critical factor and may require optimization of reaction
conditions.

Proposed Synthesis Workflow:
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Proposed synthetic workflow for 2,5,6-Trichloropyrimidin-4-amine.
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Step 1: Synthesis of 2,4,6-Trichloropyrimidine

2,4,6-Trichloropyrimidine can be synthesized from barbituric acid by reaction with phosphorus
oxychloride (POCIs) in the presence of a catalyst, followed by reaction with phosphorus
pentachloride (PCls) or reactants that form it in situ (e.g., PCls and Cl2).[3]

e Reactants: Barbituric acid, phosphorus oxychloride, phosphorus trichloride, chlorine.

» Conditions: The reaction is typically carried out at elevated temperatures (e.g., 70-115 °C for
the first step and 20 to below 80 °C for the second step).

o Workup: The product is isolated by distillation.

Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine

Further chlorination of 2,4,6-trichloropyrimidine would be required to produce 2,4,5,6-
tetrachloropyrimidine. The specific conditions for this step would need to be determined
experimentally.

Step 3: Amination of 2,4,5,6-Tetrachloropyrimidine

The reaction of 2,4,5,6-tetrachloropyrimidine with ammonia is expected to yield a mixture of
aminotrichloropyrimidine isomers.

e Reactants: 2,4,5,6-Tetrachloropyrimidine, ammonia (aqueous or gaseous).

e Solvent: A suitable organic solvent such as ethanol or dioxane.

o Conditions: The reaction may require heating under pressure in a sealed vessel. The
temperature and reaction time will influence the regioselectivity of the substitution.
Substitution at the 4-position is generally favored in nucleophilic aromatic substitutions on
pyrimidines.

o Workup and Purification: The reaction mixture would be worked up by extraction. The
desired 2,5,6-Trichloropyrimidin-4-amine isomer would likely be separated from other
isomers and byproducts by column chromatography and further purified by recrystallization.
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Spectroscopic Characterization (Predicted)

While experimental spectra for 2,5,6-Trichloropyrimidin-4-amine are not readily available, the
expected spectral characteristics can be predicted based on the analysis of closely related
compounds and general principles of spectroscopy.

3.1. *H NMR Spectroscopy

The H NMR spectrum is expected to be simple, showing a broad singlet for the amino (-NH2)
protons. The chemical shift of these protons can be highly variable depending on the solvent
and concentration, but is typically in the range of 5.0-8.0 ppm.

3.2. 13C NMR Spectroscopy

The 18C NMR spectrum will show four distinct signals corresponding to the four carbon atoms
of the pyrimidine ring. The chemical shifts will be influenced by the electronegative chlorine and
nitrogen atoms. Based on data for similar trichloropyrimidine derivatives, the signals are
expected in the aromatic region, likely between 120 and 165 ppm.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

) . Expected Wavenumber .
Vibrational Mode Intensity
(cm™)

N-H stretch (asymmetric and

symmetric) 3500 - 3300 Medium

N-H bend 1650 - 1580 Medium to Strong
C=N and C=C ring stretching 1600 - 1400 Medium to Strong
C-Cl stretch 850 - 550 Strong

3.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak (M*) and characteristic isotopic peaks
due to the presence of three chlorine atoms. The fragmentation pattern will likely involve the
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loss of chlorine atoms and potentially HCN.
Isotopic Pattern for the Molecular lon (CaH2CIsNs*):

Due to the natural isotopic abundance of chlorine (3°Cl and 37Cl), the molecular ion will appear
as a cluster of peaks. The most abundant peaks will be at m/z values corresponding to the
combinations of these isotopes.

Logical Relationships in Synthesis and
Characterization

The following diagram illustrates the logical flow from starting materials to the final
characterized product.
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Logical workflow for the synthesis and characterization of the target molecule.
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Conclusion

This technical guide provides a foundational understanding of 2,5,6-Trichloropyrimidin-4-
amine for researchers and drug development professionals. While a definitive, published
experimental protocol for its synthesis and complete spectral data are not yet available, this
document outlines a logical synthetic approach and predicts the key spectroscopic features
based on established chemical principles and data from related compounds. Further
experimental work is required to establish a robust synthetic method and fully characterize this
compound. The information presented here should serve as a valuable starting point for such
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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